Methyl 1-(bromomethyl)cyclopropane-1-carboxylate
Overview
Description
“Methyl 1-(bromomethyl)cyclopropane-1-carboxylate” is a chemical compound . It is a useful research chemical . The ultimate goal in a paper has been developed for the synthesis of structurally various bromomethyl cyclopropane .
Synthesis Analysis
The synthesis of various bromomethyl cyclopropane has been developed via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N to give products in excellent yields within about 3 seconds .Molecular Structure Analysis
The molecular weight of “this compound” is 193.04 . The Inchi Code is 1S/C6H9BrO2/c1-9-5(8)6(4-7)2-3-6/h2-4H2,1H3 .Chemical Reactions Analysis
The α-bromination of carbonyl compounds is an important transformation in organic synthesis chemistry . Several more common reagents have been already applied to synthesis α-bromo carbonyl derivatives . Halogenation of ketones has been reported widely in organic syntheses .Physical and Chemical Properties Analysis
“this compound” is a liquid . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis of Complex Molecules
Methyl 1-(bromomethyl)cyclopropane-1-carboxylate serves as a pivotal intermediate in the synthesis of complex molecules, demonstrating the compound's significance in organic synthesis. For instance, studies have shown that cyclopropane derivatives can undergo ring opening, leading to the formation of esters, alcohols, and acids, which are valuable in synthesizing bromophenol derivatives. These derivatives are effective inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, highlighting their potential in treating neurological diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019). Additionally, cyclopropane-containing molecules have been explored for their polymerization capabilities, leading to materials with unique properties (Moszner et al., 2003).
Enzyme Inhibition and Biological Activity
The role of cyclopropane derivatives extends into biochemistry, where they are used to study enzyme inhibition. Cyclopropylcarboxylic acids and esters incorporating bromophenol moieties have been investigated for their inhibitory effects on carbonic anhydrase enzyme isoforms. These studies reveal potent inhibitory activities, suggesting the potential therapeutic applications of these compounds in managing conditions like glaucoma, epilepsy, and cancer (Boztaş et al., 2015).
Advancements in Organic Synthesis Techniques
Research on this compound and its derivatives also contributes to advancements in organic synthesis techniques. For example, the palladium-catalyzed ring enlargement of aryl-substituted methylenecyclopropanes to cyclobutenes demonstrates innovative approaches to molecular transformation, offering new pathways for the synthesis of cyclic compounds (Shi et al., 2006). These methodologies not only expand the toolbox of organic chemists but also facilitate the synthesis of molecules with potential pharmaceutical applications.
Mechanism of Action
The reaction mechanism was discussed in a paper . The first synthesis of 1,1,2,2,3-penta-substituted cyclopropane described by Mariella et al. In this reaction, at first, the simple condensation reaction of aldehyde and malononitrile affords alkylidenemalononitriles, then reaction with the second malononitrile provides Michael adduct. Then bromination of this product with bromine was done, and finally, intramolecular nucleophilic attack of a carbon atom to the other carbon-containing bromine atom (shoving the bromide ion out) produces penta-substituted cyclopropane .
Safety and Hazards
The compound is classified as dangerous . It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .
Properties
IUPAC Name |
methyl 1-(bromomethyl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-9-5(8)6(4-7)2-3-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFGVZAQKJPYAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599720 | |
Record name | Methyl 1-(bromomethyl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43161-30-4 | |
Record name | Methyl 1-(bromomethyl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1-(bromomethyl)cyclopropane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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